3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate
Brand Name: Vulcanchem
CAS No.: 301671-47-6
VCID: VC21172747
InChI: InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)
SMILES: C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-]
Molecular Formula: C₁₇H₁₈N₂O₄S₂
Molecular Weight: 378.5 g/mol

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate

CAS No.: 301671-47-6

Cat. No.: VC21172747

Molecular Formula: C₁₇H₁₈N₂O₄S₂

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate - 301671-47-6

Specification

CAS No. 301671-47-6
Molecular Formula C₁₇H₁₈N₂O₄S₂
Molecular Weight 378.5 g/mol
IUPAC Name N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
Standard InChI InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)
Standard InChI Key OECYYMRQZMINOB-UHFFFAOYSA-N
Isomeric SMILES C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.COS(=O)(=O)[O-]
SMILES C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-]
Canonical SMILES C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate consists of a 3-methyl-1,3-benzothiazol-3-ium cation connected to a phenylamino group through an ethenyl linker, with methyl sulfate serving as the counterion. The compound features an (E)-configuration at the ethenyl bridge, which is critical for its structural integrity and potential biological activities .

Physical and Chemical Properties

The comprehensive physical and chemical properties of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate

PropertyValueReference
CAS Number301671-47-6
Molecular FormulaC₁₇H₁₈N₂O₄S₂
Molecular Weight378.5 g/mol
Physical AppearanceOrange Solid
IUPAC NameN-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
Standard InChIInChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)
Standard InChIKeyOECYYMRQZMINOB-UHFFFAOYSA-N
Canonical SMILESC[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.COS(=O)(=O)[O-]
Storage StabilityRoom Temperature
Purity in Commercial Samples>95%

Structural Components and Their Significance

  • Benzothiazolium Core: The positively charged heterocyclic core provides rigidity to the molecule and serves as an essential pharmacophore in many bioactive compounds. The N-methylation at position 3 creates the quaternary nitrogen, resulting in the cationic nature of this portion of the molecule .

  • Ethenyl-Phenylamino Side Chain: This component introduces flexibility and provides additional sites for interaction with biological targets. The conjugated system extending from the benzothiazolium to the phenylamino group may facilitate electron delocalization, potentially enhancing binding to biological receptors .

  • Methyl Sulfate Counterion: As a counterion, methyl sulfate balances the positive charge of the benzothiazolium cation. The presence of this specific counterion can influence solubility, crystallinity, and bioavailability .

Synthesis Methods

General Synthetic Approaches

Applications and Biological Activity

Pharmaceutical Applications

The potential pharmaceutical applications of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate extend beyond antimicrobial activity. Research on related benzothiazole compounds suggests possible applications in:

  • Anticancer Research: Several benzothiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The planar structure of the benzothiazole core may facilitate DNA intercalation, while the cationic nature of benzothiazolium compounds could enhance interaction with negatively charged cellular components.

  • Anti-inflammatory Applications: Some benzothiazole derivatives have shown anti-inflammatory properties, although specific studies on this compound are needed to confirm such activity.

  • Potential as Imaging Agents: The structural features of benzothiazolium compounds make them candidates for development as molecular imaging probes, particularly for applications in fluorescence microscopy or other imaging techniques .

Research Findings and Developments

Comparative Studies with Related Compounds

Research on benzothiazole derivatives has highlighted the importance of specific structural modifications for enhancing biological activity. For instance, Rawat and coworkers synthesized metronidazole/1,2,3-triazole conjugates and tested their antibacterial activity against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus . Such hybrid molecules represent an important direction in the development of new antimicrobial agents.

Similarly, studies by Foroumadi and colleagues on 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids demonstrated inhibitory activity against metronidazole-sensitive and metronidazole-resistant Helicobacter pylori strains . These findings suggest that structural hybridization approaches might be valuable for enhancing the antimicrobial properties of benzothiazolium compounds like 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate.

Future Research Directions

Emerging Applications

Beyond traditional pharmaceutical applications, 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate may have potential in emerging fields:

  • Materials Science: Investigation of its properties for applications in functional materials, such as sensors, conductive materials, or stimuli-responsive systems.

  • Biomedical Imaging: Development of derivatives optimized for fluorescence imaging or other biomedical imaging modalities.

  • Agricultural Applications: Exploration of its potential as an agricultural antimicrobial agent for crop protection.

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